molecular formula C9H14O4 B8193707 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) CAS No. 30636-86-3

1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI)

Cat. No.: B8193707
CAS No.: 30636-86-3
M. Wt: 186.20 g/mol
InChI Key: TYONAVFDKTWOJC-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) is a chemical compound with a cyclopentane ring substituted with two carboxylic acid groups and two methyl groups

Preparation Methods

The synthesis of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclopentane derivative, followed by hydrolysis and decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reagents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can be compared with other similar compounds, such as:

    1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-: This compound has an additional methyl group, which may influence its reactivity and applications.

    1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This ester derivative has different physical and chemical properties, making it suitable for different applications.

Properties

IUPAC Name

1,2-dimethylcyclopentane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-5-6(7(10)11)3-4-9(5,2)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYONAVFDKTWOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486710
Record name 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30636-86-3
Record name 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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